1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol

Description

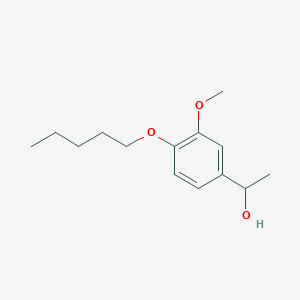

1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol is a substituted aromatic alcohol featuring a phenyl ring with methoxy (-OCH₃) and pentyloxy (-O(CH₂)₄CH₃) groups at positions 3 and 4, respectively, and an ethanol (-CH₂CH₂OH) substituent. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the ether and alcohol groups, and lipophilicity from the pentyl chain.

Properties

IUPAC Name |

1-(3-methoxy-4-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-4-5-6-9-17-13-8-7-12(11(2)15)10-14(13)16-3/h7-8,10-11,15H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOSGZNYPJIHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with pentyl bromide in the presence of a base to form 3-methoxy-4-(pentyloxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

Oxidation: The major products include 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanone or 1-(3-Methoxy-4-(pentyloxy)phenyl)acetaldehyde.

Reduction: The major product is 1-(3-Methoxy-4-(pentyloxy)phenyl)ethane.

Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentyloxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. Detailed studies on the exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol and related compounds:

Key Comparative Insights

Substituent Position and Chain Length

- Methoxy vs.

Functional Group Impact

- Ethanol vs. Ketone: The ethanol group in the target compound enables hydrogen bonding and participation in esterification, whereas ketones (e.g., 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone) are more reactive in nucleophilic additions but lack alcohol-specific interactions .

- Methanol vs.

Biological Activity

1-(3-Methoxy-4-(pentyloxy)phenyl)ethanol, a phenolic compound, has garnered attention for its potential biological activities, particularly in antimicrobial, antioxidant, and cytotoxic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

- Chemical Formula : C_{13}H_{18}O_{3}

- Molecular Weight : 222.28 g/mol

The compound is synthesized through a series of reactions involving phenolic precursors and alkylation processes. The synthesis typically includes the reaction of 3-methoxy-4-hydroxyphenyl compounds with pentyloxy groups under controlled conditions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of related phenolic compounds. For instance, derivatives of 4-hydroxyphenyl have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 20 |

| 1-(3-Methoxy-4-hydroxyphenyl)propan-1-one | Escherichia coli | 12 | 25 |

| Eugenol | Pseudomonas aeruginosa | 18 | 15 |

Studies indicate that the introduction of alkoxy groups enhances the antimicrobial efficacy of phenolic compounds by increasing lipophilicity, which facilitates membrane penetration.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research has shown that phenolic compounds possess significant radical scavenging abilities.

Table 2: Antioxidant Activity Assessment

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 75 | 30 |

| Gallic Acid | 85 | 25 |

| Ascorbic Acid | 90 | 20 |

The ability to scavenge free radicals is attributed to the hydroxyl groups present in the structure, which donate electrons to stabilize free radicals.

Cytotoxicity Studies

Cytotoxic effects on cancer cell lines have been investigated for various phenolic compounds. For example, studies on similar derivatives show promising results in inhibiting cell proliferation.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 40 |

| Curcumin | MCF-7 (breast cancer) | 15 |

| Resveratrol | A549 (lung cancer) | 25 |

The observed cytotoxicity suggests that structural modifications can enhance the therapeutic potential of these compounds against specific cancer types.

Case Studies

A notable case study involved testing a series of alkoxy-substituted phenols for their bioactivity. The findings indicated that increasing the alkyl chain length improved both antimicrobial and antioxidant properties, demonstrating a structure-activity relationship that could guide future synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.